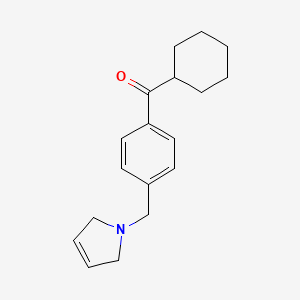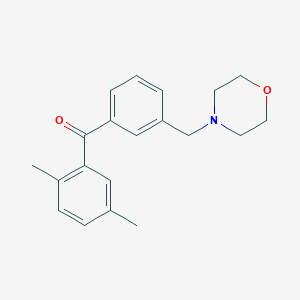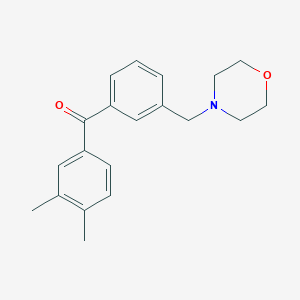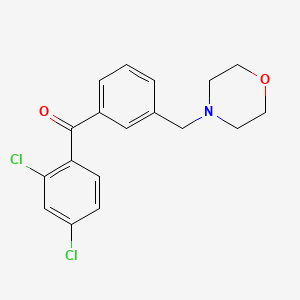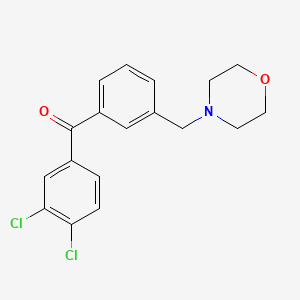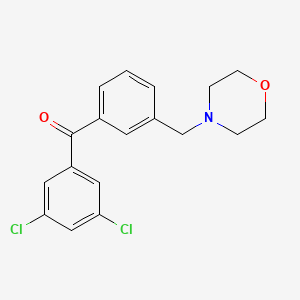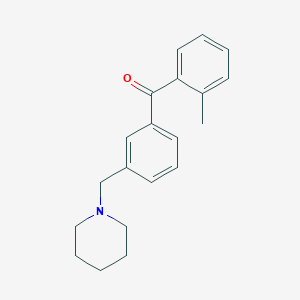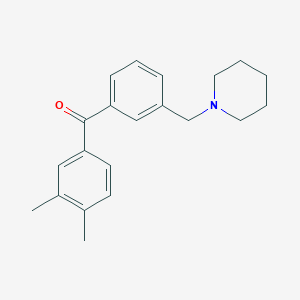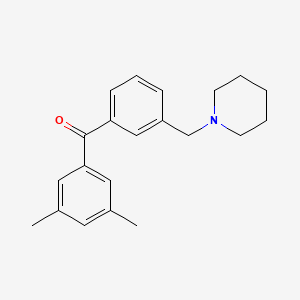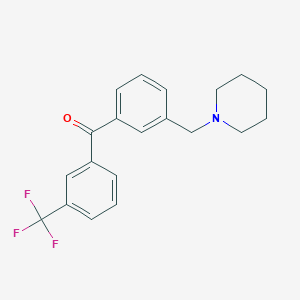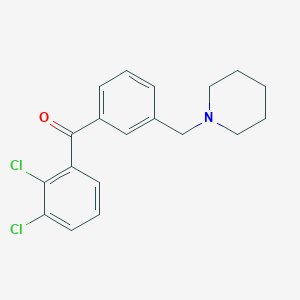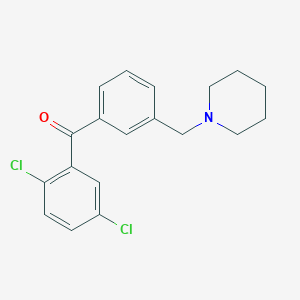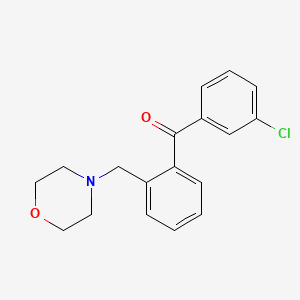
3'-Chloro-2-morpholinomethyl benzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine conjugated benzophenone analogues has been explored in various studies. In one such study, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized from (4-hydroxy-aryl)-aryl methanones through a multi-step reaction sequence. This process involved the use of polar solvents and a divergent synthetic method, leading to the formation of compounds with potential anti-proliferative activity against various neoplastic cells . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and other reactants under a microwave-assisted one-pot process, yielding a compound with a complex structure .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various analytical techniques. For instance, the synthesized polyheterocyclic compound was fully characterized by 1D and 2D NMR, FT-IR, and HRMS, which provided detailed insights into its molecular framework . Additionally, a density functional theory (DFT) study was conducted to identify the optimized molecular structures, vibrational frequencies, and thermodynamic properties of a related morpholine compound, which was found to be in good agreement with experimental results .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride involved amine cyclization reactions and reduction, followed by acidification to obtain the final product . The multi-step reaction sequence used in the synthesis of benzophenone analogues indicates the complexity of the chemical reactions required to obtain these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been evaluated through various studies. The anti-proliferative activity of the benzophenone analogues was assessed in vitro, and the structural activity relationship was established, indicating the importance of specific substituents for their biological activity . The antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride was observed using a forced swim mice model, suggesting potent antidepressant properties . The DFT study provided additional data on the charge analyses, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-vis) spectra, which are crucial for understanding the electronic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Photoprotection in Skincare
Benzophenone derivatives, including 3'-Chloro-2-morpholinomethyl benzophenone, are notable for their use in skincare products, particularly as UV filters. Their effectiveness in protecting human skin and hair from UV radiation damage is well-documented. However, their high percutaneous penetration and systemic absorption raise concerns about their safety (Galicka & Sutkowska-Skolimowska, 2021).
2. Photochemical Properties in Biological and Material Sciences
The photochemical properties of benzophenone photophores, which include derivatives like 3'-Chloro-2-morpholinomethyl benzophenone, are extensively utilized in biological chemistry and material science. These compounds have unique properties that enable hydrogen atom abstraction from C-H bonds, leading to various applications such as binding site mapping and bioconjugation (Dormán et al., 2016).
3. Environmental Impact and Degradation
Studies have shown that benzophenone derivatives can act as endocrine disruptors in aquatic ecosystems. Research into the degradation of these compounds in water treatment processes is ongoing to mitigate their environmental impact. For instance, the degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions has been studied to understand its impact on water quality (Lee et al., 2020).
4. Antitumor Properties
Certain benzophenone derivatives, including morpholino benzophenones, have shown potential in antitumor activities. Research indicates that these compounds exhibit significant cytotoxic and antitumor activity against various cancer cell lines, demonstrating their potential in cancer treatment (Kumazawa et al., 1997).
Safety And Hazards
The specific safety and hazards information for “3’-Chloro-2-morpholinomethyl benzophenone” is not available in the retrieved information. However, it’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of “3’-Chloro-2-morpholinomethyl benzophenone” are not specified in the retrieved information. However, benzophenones are a ubiquitous structure in medicinal chemistry and are found in several naturally occurring molecules which exhibit a variety of biological activities4. This suggests that “3’-Chloro-2-morpholinomethyl benzophenone” and similar compounds may have potential applications in drug discovery and other areas of research.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFETSNPGQUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643536 | |
| Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2-morpholinomethyl benzophenone | |
CAS RN |
898750-35-1 | |
| Record name | Methanone, (3-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




